(2Z)-2-cyano-3-(4-methoxynaphthalen-1-yl)prop-2-enamide
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Overview
Description
(2Z)-2-cyano-3-(4-methoxynaphthalen-1-yl)prop-2-enamide is an organic compound that belongs to the class of nitriles and enamides This compound features a naphthalene ring substituted with a methoxy group and a cyano group attached to a propenamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-cyano-3-(4-methoxynaphthalen-1-yl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxynaphthalene and acrylonitrile.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide.
Reaction Mechanism: The base deprotonates the acrylonitrile, generating a nucleophilic species that attacks the electrophilic carbon of the 4-methoxynaphthalene, forming the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions would be essential to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-cyano-3-(4-methoxynaphthalen-1-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium hydride or other strong bases in the presence of nucleophiles.
Major Products
Oxidation: 2-cyano-3-(4-hydroxynaphthalen-1-yl)prop-2-enamide.
Reduction: 2-amino-3-(4-methoxynaphthalen-1-yl)prop-2-enamide.
Substitution: Various substituted derivatives depending on
Properties
IUPAC Name |
(Z)-2-cyano-3-(4-methoxynaphthalen-1-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-19-14-7-6-10(8-11(9-16)15(17)18)12-4-2-3-5-13(12)14/h2-8H,1H3,(H2,17,18)/b11-8- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVIYBDWLGGRPCW-FLIBITNWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C=C(C#N)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C2=CC=CC=C21)/C=C(/C#N)\C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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